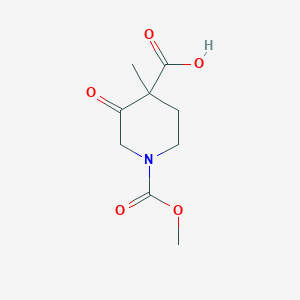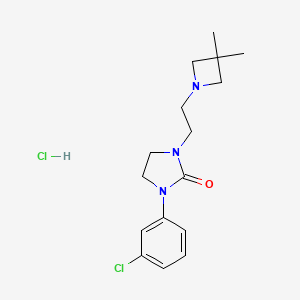
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-azetidinyl group attached to the imidazolidinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,3-Dimethyl-1-Azetidinyl Group: The azetidinyl group can be attached through a nucleophilic substitution or addition reaction.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.
Reduction: Reduction reactions may target the imidazolidinone core or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl): The non-hydrochloride form of the compound.
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The presence of the 3-chlorophenyl and 3,3-dimethyl-1-azetidinyl groups in the imidazolidinone core makes this compound unique. These structural features may contribute to its specific biological activities and chemical reactivity.
Propiedades
Número CAS |
74315-62-1 |
|---|---|
Fórmula molecular |
C16H23Cl2N3O |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14;/h3-5,10H,6-9,11-12H2,1-2H3;1H |
Clave InChI |
FNQQZBRYQIJJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


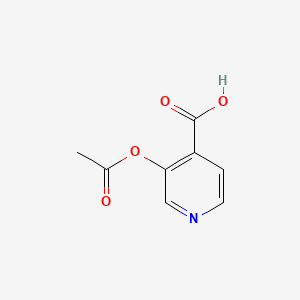
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
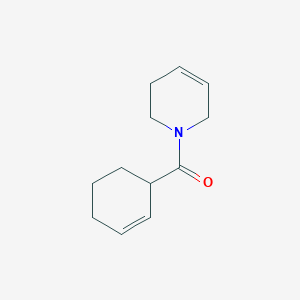
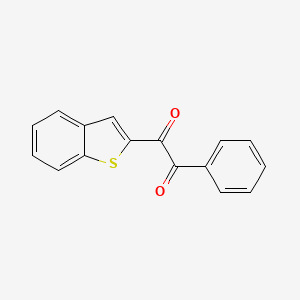
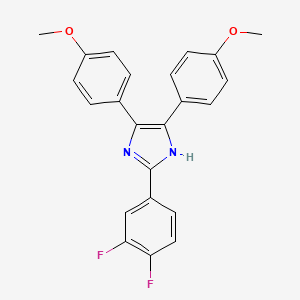



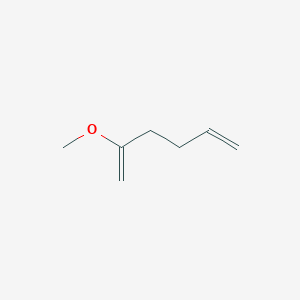
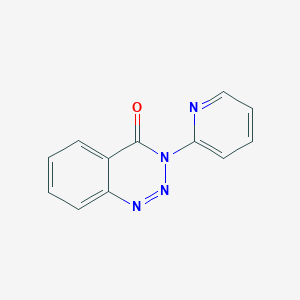
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)


